5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound with the identifier “5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including alkylation, acylation, and cyclization reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with proteins and nucleic acids, providing insights into cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets within cells. It binds to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one include:
CID 663143: Known for its microtubule-binding activity and inhibition of cancer cell growth.
CID 578723: Another compound with similar structural features and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique binding affinity and specificity for certain molecular targets. This makes it particularly valuable in research and therapeutic applications where precise targeting is crucial.
Properties
IUPAC Name |
5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKUYIZWDAKOCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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